

An In-depth Technical Guide to Ethyl 1-hydroxycyclohexane-1-carboxylate

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Compound of Interest

Compound Name:	<i>Ethyl 1-hydroxycyclohexane-1-carboxylate</i>
Cat. No.:	B075168

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Introduction

Ethyl 1-hydroxycyclohexane-1-carboxylate, with the confirmed IUPAC name ethyl 1-hydroxycyclohexane-1-carboxylate, is a valuable intermediate in organic synthesis.^{[1][2]} Its structure, featuring a hydroxyl group and an ester on a cyclohexane ring, makes it a versatile building block for the synthesis of more complex molecules, including tetrone acid derivatives with acaricidal activity.^[3] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Reformatsky reaction, and an analysis of its key spectral characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 1-hydroxycyclohexane-1-carboxylate is presented in Table 1. This data is essential for its handling, application in reactions, and for purification processes.

Property	Value	Source
IUPAC Name	ethyl 1-hydroxycyclohexane-1-carboxylate	[1] [2]
CAS Number	1127-01-1	[2]
Molecular Formula	C ₉ H ₁₆ O ₃	[2]
Molecular Weight	172.22 g/mol	[2]
Appearance	Colorless liquid	[4]
Boiling Point	228 °C	ChemicalBook
Density	1.104 g/cm ³	ChemicalBook
Flash Point	86 °C	ChemicalBook
Solubility	Soluble in organic solvents, sparingly soluble in water.	[4]
GHS Classification	H412: Harmful to aquatic life with long lasting effects.	[1]

Synthesis via Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β -hydroxy esters from α -halo esters and carbonyl compounds, utilizing metallic zinc.[\[5\]](#)[\[6\]](#) This approach is particularly suitable for the preparation of ethyl 1-hydroxycyclohexane-1-carboxylate from cyclohexanone and ethyl bromoacetate.

Experimental Protocol

The following is a detailed protocol for the synthesis of ethyl 1-hydroxycyclohexane-1-carboxylate, adapted from a general procedure for the Reformatsky reaction.

Materials:

- Cyclohexanone
- Ethyl bromoacetate

- Activated Zinc dust
- Iodine (catalytic amount)
- Toluene, anhydrous
- Hydrochloric acid, 20% solution
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine vapor is visible, then allow it to cool. This process activates the zinc surface.
- Initiation of the Reaction: Add anhydrous toluene to the flask. A portion of a solution of ethyl bromoacetate (1.1 equivalents) and cyclohexanone (1.0 equivalent) in anhydrous toluene is added from the dropping funnel. The reaction mixture is gently warmed until the reaction initiates, which is indicated by a color change and the start of an exothermic reaction.
- Addition of Reactants: Once the reaction has started, the remaining solution of ethyl bromoacetate and cyclohexanone is added dropwise at a rate that maintains a gentle reflux.
- Reaction Completion: After the addition is complete, the reaction mixture is heated under reflux for an additional 30-60 minutes to ensure the complete consumption of the reactants.
- Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 20% hydrochloric acid. This step hydrolyzes the intermediate organozinc complex.

- Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate.
- Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 1-hydroxycyclohexane-1-carboxylate.

Spectroscopic Characterization

While specific experimental spectra for ethyl 1-hydroxycyclohexane-1-carboxylate are not readily available in public databases, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the cyclohexyl ring protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.2	Quartet (q)	2H	-O-CH ₂ -CH ₃
~ 3.5	Singlet (s)	1H	-OH
~ 2.0 - 1.2	Multiplet (m)	10H	Cyclohexyl protons
~ 1.25	Triplet (t)	3H	-O-CH ₂ -CH ₃

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary carbon bearing the hydroxyl group, the carbons of the ethyl group, and the carbons of the

cyclohexane ring.

Chemical Shift (δ , ppm)	Assignment
~ 175	C=O (ester)
~ 75	C-OH (quaternary)
~ 61	-O-CH ₂ -CH ₃
~ 35-20	Cyclohexyl carbons
~ 14	-O-CH ₂ -CH ₃

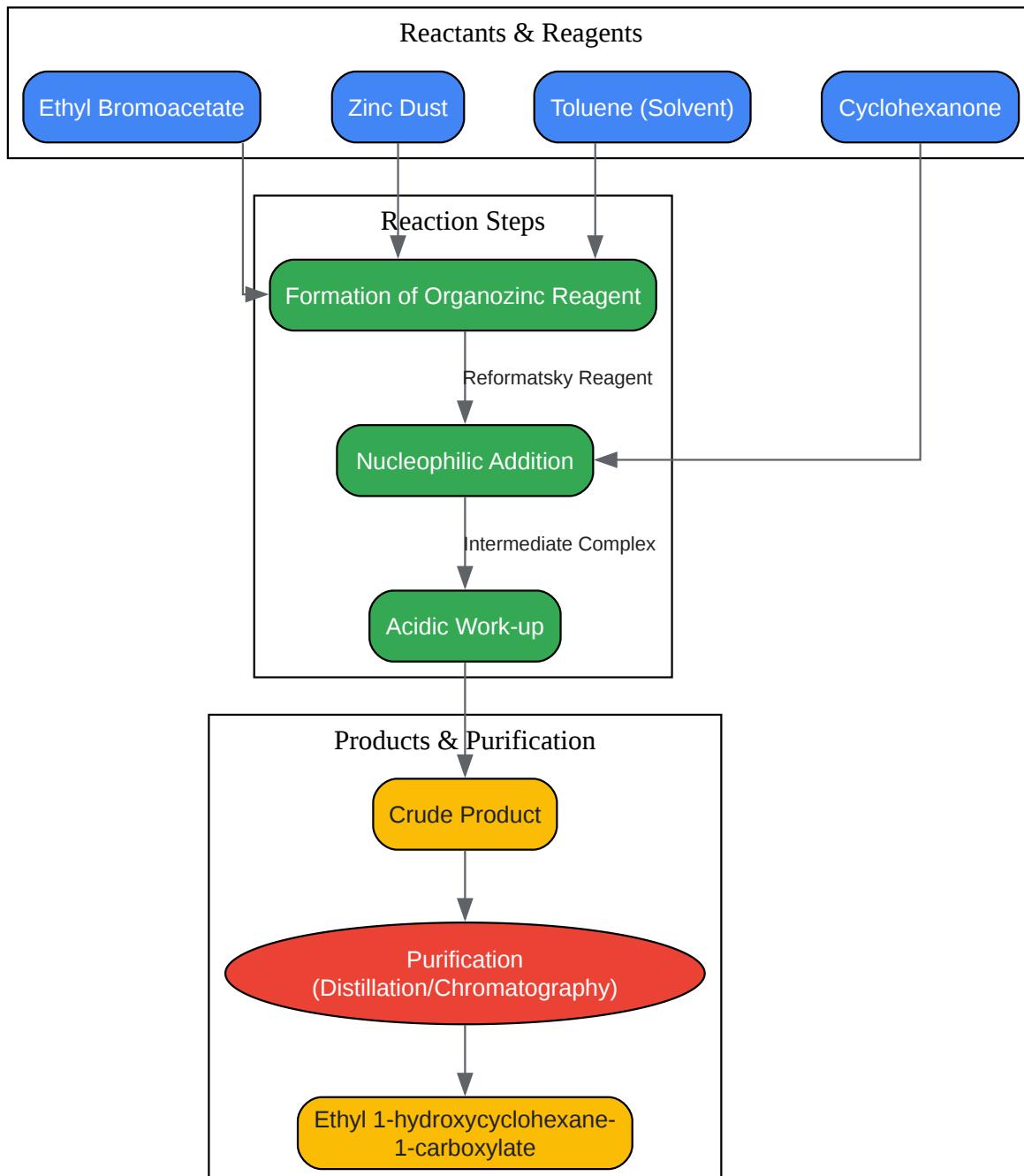
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of a strong carbonyl stretch from the ester and a broad hydroxyl stretch.

Wavenumber (cm ⁻¹)	Functional Group	Description
3500-3200 (broad)	O-H	Hydroxyl group stretch
2940, 2860	C-H	Alkane C-H stretch
~ 1730 (strong)	C=O	Ester carbonyl stretch
~ 1240 (strong)	C-O	Ester C-O stretch

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of ethyl 1-hydroxycyclohexane-1-carboxylate via the Reformatsky reaction.

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Caption: Synthesis workflow for ethyl 1-hydroxycyclohexane-1-carboxylate.

Conclusion

This technical guide provides essential information for professionals working with ethyl 1-hydroxycyclohexane-1-carboxylate. The provided data on its physicochemical properties, a detailed synthesis protocol, and predicted spectral characteristics offer a solid foundation for its use in research and development. While experimental spectral data is not widely available, the predicted values serve as a useful reference for the characterization of this important synthetic intermediate.

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